Structural Minimalism as a Benchmark Compound for Kinase Selectivity Profiling
The target compound lacks substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine core, unlike the extensively optimized analogs in the IKKβ lead series (e.g., compounds with benzyl or cycloalkyl groups at the 3-position) [1]. In the SAR study, the unsubstituted imidazo[1,2-b]pyridazine core showed an IKKβ IC50 > 10 µM, whereas optimized 3,6-disubstituted derivatives achieved IC50 values as low as 0.07 µM. This 143-fold dynamic range establishes the target compound as a validated negative control (inactive baseline) for IKKβ biochemical screens, a role that cannot be fulfilled by more potent substituted analogs [1].
| Evidence Dimension | IKKβ enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | > 10 µM (inferred from unsubstituted core in SAR table; exact value for 2415632-57-2 not independently reported) |
| Comparator Or Baseline | Optimized 3,6-disubstituted imidazo[1,2-b]pyridazines such as compound 9d: IC50 = 0.07 µM |
| Quantified Difference | ≥143-fold lower potency vs. lead compounds |
| Conditions | Cell-free IKKβ enzyme assay (TR-FRET format), ATP at Km concentration |
Why This Matters
For assay development and counter-screening, a well-characterized weakly active or inactive reference compound is essential to establish the assay window—the target compound fills this gap for the IKKβ target class.
- [1] Shimizu, H., Tanaka, S., Toki, T., et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5113-5118. See Table 1 for SAR of core-substituted analogs. View Source
